2-(Nitromethylidene)-1lambda~4~,3-dithiolan-1-one
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Overview
Description
2-(Nitromethylidene)-1lambda~4~,3-dithiolan-1-one is a chemical compound with a unique structure that includes a nitromethylidene group and a dithiolanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Nitromethylidene)-1lambda~4~,3-dithiolan-1-one typically involves the reaction of nitromethane with a suitable dithiolanone precursor under basic conditions. One common method involves the use of a base such as sodium hydroxide or potassium carbonate to deprotonate the nitromethane, followed by nucleophilic addition to the dithiolanone precursor. The reaction is usually carried out in a polar solvent such as ethanol or methanol at elevated temperatures to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(Nitromethylidene)-1lambda~4~,3-dithiolan-1-one undergoes various chemical reactions, including:
Oxidation: The nitromethylidene group can be oxidized to form nitro derivatives.
Reduction: Reduction of the nitromethylidene group can yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitromethylidene group
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-(Nitromethylidene)-1lambda~4~,3-dithiolan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 2-(Nitromethylidene)-1lambda~4~,3-dithiolan-1-one involves its interaction with specific molecular targets. The nitromethylidene group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes. The dithiolanone ring may also contribute to the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
2-(Nitromethylidene)-1,3-thiazinane: Similar structure but with a thiazinane ring instead of a dithiolanone ring.
2-(Nitromethylidene)-1,3-thiazolidin-4-one: Contains a thiazolidinone ring instead of a dithiolanone ring
Uniqueness
2-(Nitromethylidene)-1lambda~4~,3-dithiolan-1-one is unique due to the presence of both a nitromethylidene group and a dithiolanone ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
102861-60-9 |
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Molecular Formula |
C4H5NO3S2 |
Molecular Weight |
179.2 g/mol |
IUPAC Name |
2-(nitromethylidene)-1,3-dithiolane 1-oxide |
InChI |
InChI=1S/C4H5NO3S2/c6-5(7)3-4-9-1-2-10(4)8/h3H,1-2H2 |
InChI Key |
GYUSYMOJVWEWRY-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)C(=C[N+](=O)[O-])S1 |
Origin of Product |
United States |
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